molecular formula C17H12ClN3O B11108528 2-(4-chlorophenyl)-5-methyl-2,5-dihydro-3H-pyridazino[4,3-b]indol-3-one

2-(4-chlorophenyl)-5-methyl-2,5-dihydro-3H-pyridazino[4,3-b]indol-3-one

Cat. No.: B11108528
M. Wt: 309.7 g/mol
InChI Key: JLCCVOWBKZCYFW-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-5-methyl-2,5-dihydro-3H-pyridazino[4,3-b]indol-3-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 2-(4-chlorophenyl)-5-methyl-2,5-dihydro-3H-pyridazino[4,3-b]indol-3-one involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The reaction conditions typically include the use of methanesulfonic acid in methanol under reflux . Industrial production methods may involve optimization of these conditions to increase yield and purity.

Chemical Reactions Analysis

2-(4-chlorophenyl)-5-methyl-2,5-dihydro-3H-pyridazino[4,3-b]indol-3-one undergoes various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

2-(4-chlorophenyl)-5-methyl-2,5-dihydro-3H-pyridazino[4,3-b]indol-3-one is unique due to its specific structure, which imparts distinct biological activities. Similar compounds include other indole derivatives such as:

These compounds share the indole nucleus but differ in their substituents and specific biological activities, highlighting the uniqueness of this compound .

Properties

Molecular Formula

C17H12ClN3O

Molecular Weight

309.7 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-methylpyridazino[4,3-b]indol-3-one

InChI

InChI=1S/C17H12ClN3O/c1-20-14-5-3-2-4-13(14)17-15(20)10-16(22)21(19-17)12-8-6-11(18)7-9-12/h2-10H,1H3

InChI Key

JLCCVOWBKZCYFW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=NN(C(=O)C=C31)C4=CC=C(C=C4)Cl

Origin of Product

United States

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